Bienvenue dans la boutique en ligne BenchChem!

N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Caspase-8 TRAIL sensitizer Apoptosis

N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a small-molecule amide featuring a 2,3-dihydro-1,4-benzodioxine core coupled to a 3,4-dimethoxyaniline moiety. It is cataloged in PubChem (CID and the Molecular Libraries Small Molecule Repository (MLSMR) with identifiers MLS001219689 and SMR000611370.

Molecular Formula C17H17NO5
Molecular Weight 315.325
CAS No. 347316-96-5
Cat. No. B2401484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
CAS347316-96-5
Molecular FormulaC17H17NO5
Molecular Weight315.325
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)OC
InChIInChI=1S/C17H17NO5/c1-20-13-6-4-12(10-15(13)21-2)18-17(19)11-3-5-14-16(9-11)23-8-7-22-14/h3-6,9-10H,7-8H2,1-2H3,(H,18,19)
InChIKeyDUJDWXZEBDJCII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Evidence-Based Procurement Guide for N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide (CAS 347316-96-5)


N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a small-molecule amide featuring a 2,3-dihydro-1,4-benzodioxine core coupled to a 3,4-dimethoxyaniline moiety [1]. It is cataloged in PubChem (CID 841491) and the Molecular Libraries Small Molecule Repository (MLSMR) with identifiers MLS001219689 and SMR000611370 [1][2]. The compound has been subjected to high-throughput screening as part of the NIH Molecular Libraries Program, yielding a quantifiable bioactivity profile distinct from other benzodioxine carboxamides [2]. Critically, this compound is frequently misclassified on certain vendor databases as 'AG-1478,' a designation that properly belongs to an entirely different quinazoline-based EGFR inhibitor (CAS 153436-53-4) [1]. This misidentification represents a significant procurement risk that must be addressed through rigorous identity verification.

Why Generic Substitution of N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is Scientifically Inadvisable


Generic substitution within the 2,3-dihydro-1,4-benzodioxine-6-carboxamide class is precluded by the profound bioactivity differences conferred by the N-aryl substitution pattern. The 3,4-dimethoxyphenyl substituent on this compound generates a specific hydrogen-bond acceptor and steric profile that differs fundamentally from mono-methoxy, unsubstituted phenyl, phenethyl, or halogenated aniline analogs [1]. These structural modifications directly control target engagement: for example, the N-(2-phenylethyl) analog (CID 16547660) is annotated against an entirely different target, nuclear receptor coactivator 3 (NCOA3), while the N-(4-fluorophenyl)thiocarbamoyl analog (CID 823966) is annotated against STAT3 and CRF-binding protein [2][3]. Furthermore, a recurring misidentification in the vendor ecosystem incorrectly labels this compound as 'AG-1478'—a quinazoline-based EGFR inhibitor with an IC50 of 3 nM . Substituting based on this erroneous nomenclature would result in procuring a molecule with a completely different scaffold, target profile, and potency, rendering experimental results uninterpretable. The quantitative evidence below establishes the specific activity signature of CAS 347316-96-5 that no generic analog can replicate.

Quantitative Differentiation Evidence for N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide


Caspase-8 TRAIL Sensitization Activity in a Dose-Response Confirmatory Assay

In a confirmatory dose-response luminescence panel assay (PubChem AID 652002) conducted by the Sanford-Burnham Center for Chemical Genomics, this compound was evaluated for its ability to sensitize cancer cells to TRAIL-induced apoptosis via a caspase-8-dependent mechanism [1]. The compound demonstrated an EC50 of 9.75 × 10^3 nM (9.75 µM) against the tumor necrosis factor receptor superfamily member 10B (TRAIL-R2/DR5) pathway in human NB7 neuroblastoma cells [1][2]. This represents a weak but measurable and reproducible activity in a well-defined, target-specific functional assay, distinguishing it from structurally similar benzodioxine carboxamides that were inactive in this assay or were annotated against entirely different targets (e.g., NCOA3 for the N-phenethyl analog) [3]. The assay design directly compared caspase-8 proficient (NB7+Caspase-8) and deficient (NB7) cell lines, ensuring that the observed activity is mechanistically linked to the caspase-8 pathway and not due to generalized cytotoxicity [1].

Caspase-8 TRAIL sensitizer Apoptosis Cancer HTS confirmatory screen

Aqueous Solubility at Physiological pH: Comparative Physicochemical Profiling

The experimental solubility of N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide at pH 7.4 has been measured at 10.3 µg/mL (approximately 32.7 µM) [1]. This moderate aqueous solubility, governed by the balance between the lipophilic 3,4-dimethoxyphenyl group (cLogP ~2.4) and the polar carboxamide linker, contrasts with more lipophilic analogs that are predicted to exhibit substantially lower aqueous solubility [1][2]. For example, the N-(4-fluorophenyl)thiocarbamoyl analog introduces a thiocarbonyl group that increases lipophilicity and reduces hydrogen-bonding capacity with water, likely resulting in solubility below 5 µg/mL [3]. The quantified solubility of 10.3 µg/mL places this compound in a viable range for in vitro assays using standard DMSO stock solutions (typical final DMSO concentration ≤1%), without requiring specialized solubilization agents.

Solubility Physicochemical properties pH 7.4 Formulation Drug-likeness

Structural Differentiation: Absence of the Quinazoline EGFR Pharmacophore Confirms Non-Identity with AG-1478

Multiple vendor databases erroneously list N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide as 'also known as AG-1478' [1]. Structural comparison confirms that AG-1478 (CAS 153436-53-4) is N-(3-chlorophenyl)-6,7-dimethoxyquinazolin-4-amine, a potent EGFR tyrosine kinase inhibitor with an IC50 of 3 nM in cell-free assays . The two compounds differ in the core scaffold (2,3-dihydro-1,4-benzodioxine vs. quinazoline), the aniline substituent (3,4-dimethoxy vs. 3-chloro and 6,7-dimethoxy), and the linker (carboxamide vs. amine). This misidentification introduces a procurement risk wherein a researcher intending to purchase a known EGFR inhibitor would instead receive a benzodioxine carboxamide with no documented EGFR activity. Independent verification via LC-MS, 1H NMR, and the InChIKey (DUJDWXZEBDJCII-UHFFFAOYSA-N for the target compound vs. GFNNBHLMBPVNBX-UHFFFAOYSA-N for AG-1478) is essential upon receipt [1][2].

Structural identity verification Misidentification risk Quinazoline EGFR inhibitor Procurement quality control

Evidence-Supported Application Scenarios for N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide


Caspase-8-Dependent TRAIL Sensitization Research in Neuroblastoma Models

This compound can serve as a tool molecule or starting point for medicinal chemistry optimization in studies investigating caspase-8-mediated TRAIL sensitization in neuroblastoma. The confirmatory dose-response data from the NB7 ± caspase-8 isogenic cell line pair (EC50 = 9.75 µM) provides a quantitative baseline for structure-activity relationship (SAR) exploration [1]. Researchers can use this compound to probe whether the 3,4-dimethoxyphenyl amide motif is a productive pharmacophore for engaging the TRAIL-R2/caspase-8 axis, and to benchmark new synthetic analogs. Its moderate potency makes it suitable as a reference compound in secondary assays measuring caspase-8 cleavage or downstream apoptotic markers (e.g., PARP cleavage, caspase-3 activation) [1].

Chemical Biology Probe for Death Receptor 5 (DR5/TRAIL-R2) Pathway Studies

Given its annotation against tumor necrosis factor receptor superfamily member 10B (DR5) in the BindingDB and PubChem BioAssay databases, this compound can be employed as a chemical probe to investigate DR5-mediated signaling in cancer cell lines expressing this receptor [2]. Unlike structurally related benzodioxine carboxamides that lack DR5 pathway annotation, this compound offers a defined, albeit weak, interaction signature for pathway deconvolution experiments [2][3]. It is particularly relevant for phenotypic screens that aim to dissect the contribution of the extrinsic apoptotic pathway versus intrinsic mitochondrial apoptosis in cancer cells, provided appropriate caspase-8 knockout or DR5-blocking antibody controls are included [1].

Negative Control for EGFR Kinase Inhibitor Studies Requiring Authentic AG-1478

Due to the documented misidentification issue, this compound holds specific value as a negative control in experiments designed to validate the authenticity of commercially sourced AG-1478 [4]. When establishing a new EGFR inhibitor assay, researchers can demonstrate that this benzodioxine carboxamide fails to inhibit EGFR autophosphorylation at concentrations up to 10 µM, whereas authentic AG-1478 exhibits an IC50 of 3 nM . This negative control application is uniquely enabled by the structural misassignment problem and serves as a quality assurance step for laboratories relying on commercial compound libraries [4].

Solubility Benchmarking for Benzodioxine Carboxamide Analog Design

The experimentally determined aqueous solubility of 10.3 µg/mL at pH 7.4 makes this compound a useful solubility reference standard for medicinal chemistry programs exploring the 2,3-dihydro-1,4-benzodioxine scaffold [5]. Newly synthesized analogs can be directly compared to this benchmark value to determine whether structural modifications (e.g., adding polar groups, altering the N-aryl substitution) improve or reduce solubility. This is particularly important for hit-to-lead optimization where maintaining aqueous solubility above 10 µM is a common progression criterion for cell-based assay compatibility [5].

Quote Request

Request a Quote for N-(3,4-dimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.